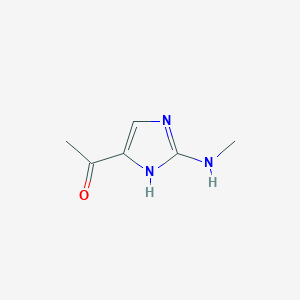
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(methylamino)acetophenone with formamide under acidic conditions to form the imidazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(Amino)-1H-imidazol-4-yl)ethanone
- 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone
- 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone
Uniqueness
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
1-[2-(methylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-8-6(7-2)9-5/h3H,1-2H3,(H2,7,8,9) |
Clé InChI |
LBEYONTZTWFNOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(N1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



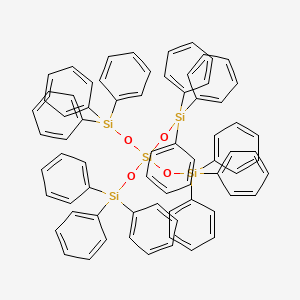
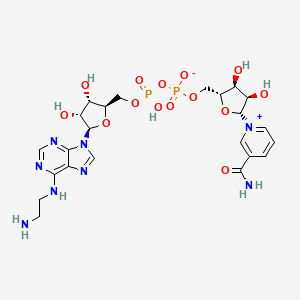
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
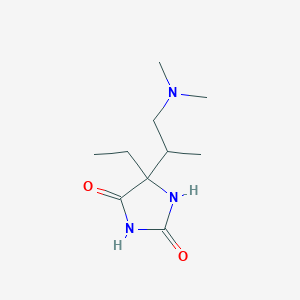
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
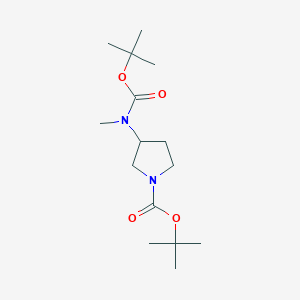

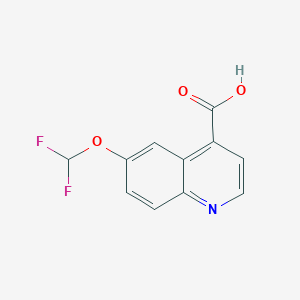
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
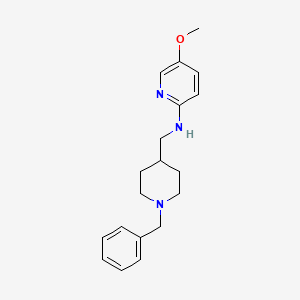
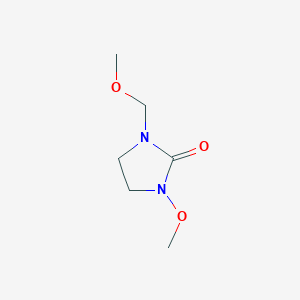
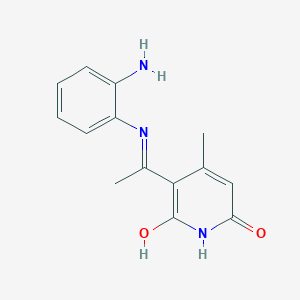
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
